molecular formula C7H5F2NO3 B1428468 1,2-Difluoro-3-methoxy-5-nitrobenzene CAS No. 1235492-43-9

1,2-Difluoro-3-methoxy-5-nitrobenzene

Cat. No.: B1428468
CAS No.: 1235492-43-9
M. Wt: 189.12 g/mol
InChI Key: VLYKDOPLRIZFCY-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-methoxy-5-nitrobenzene is a chemical compound that belongs to the class of nitroaromatic molecules. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound appears as a pale yellow crystalline solid and is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone.

Preparation Methods

1,2-Difluoro-3-methoxy-5-nitrobenzene can be synthesized through several methods:

    Nitration of 1,2-difluoro-3-methoxybenzene:

    Reaction of 1,2-difluoro-3-methoxy-5-nitroaniline with methyl iodide: This method involves the methylation of the aniline derivative to introduce the methoxy group.

    Reaction of 1,2-difluoro-3-methoxy-5-nitrophenol with thionyl chloride: This method involves the conversion of the phenol derivative to the corresponding methoxy compound using thionyl chloride.

Chemical Reactions Analysis

1,2-Difluoro-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing groups such as nitro and fluorine makes the benzene ring susceptible to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like hydroxide ions or amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

1,2-Difluoro-3-methoxy-5-nitrobenzene has several applications in scientific research:

    Synthesis of Biologically Active Compounds: It serves as a starting material for the synthesis of new anticancer compounds and other pharmaceuticals.

    Production of Synthetic Materials: It is used in the development of new synthetic materials with specific properties.

    Analytical Methods Development: It is utilized in the development of new analytical methods for detecting and quantifying various substances.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-methoxy-5-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms and methoxy group can influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

1,2-Difluoro-3-methoxy-5-nitrobenzene can be compared with other similar compounds such as:

    1,3-Difluoro-2-methyl-5-nitrobenzene: This compound has a similar structure but with a methyl group instead of a methoxy group.

    1,4-Difluoro-2-methyl-5-nitrobenzene: This compound has the fluorine atoms in different positions on the benzene ring, leading to different chemical behavior and applications.

Properties

IUPAC Name

1,2-difluoro-3-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKDOPLRIZFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step M (4): Sodium hydride (120 mg, 5 mmol) was added to a solution of 2,3-difluoro-5-nitrophenol (250 mg, 1.4 mmol) in DMF/THF (4 mL/4 mL). After 10 min, iodomethane (0.2 mL, 5 mmol) was added. The mixture was heated at 80° C. for 2 h. The reaction mixture was quenched with 1 N HCl. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford 1,2-difluoro-3-methoxy-5-nitrobenzene (130 mg, 48% yield).
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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